molecular formula C21H20N2O3S2 B296268 4-[methyl(methylsulfonyl)amino]-N-[2-(phenylsulfanyl)phenyl]benzamide

4-[methyl(methylsulfonyl)amino]-N-[2-(phenylsulfanyl)phenyl]benzamide

Cat. No.: B296268
M. Wt: 412.5 g/mol
InChI Key: GBLAPOQEXXBLDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[methyl(methylsulfonyl)amino]-N-[2-(phenylsulfanyl)phenyl]benzamide, also known as MMB or NSC-714597, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and is known to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-[methyl(methylsulfonyl)amino]-N-[2-(phenylsulfanyl)phenyl]benzamide is not fully understood, but it is known to inhibit the activity of several enzymes, including histone deacetylases (HDACs), tubulin polymerization, and topoisomerases. HDACs are involved in the regulation of gene expression and have been implicated in the development of cancer and other diseases. Inhibition of HDACs by this compound leads to the accumulation of acetylated histones, which can promote the expression of tumor suppressor genes and induce apoptosis in cancer cells. This compound also disrupts microtubule dynamics by inhibiting tubulin polymerization, which can lead to cell cycle arrest and apoptosis. Furthermore, this compound has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. This compound has also been reported to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-[methyl(methylsulfonyl)amino]-N-[2-(phenylsulfanyl)phenyl]benzamide is its potent inhibitory activity against several enzymes, including HDACs, tubulin polymerization, and topoisomerases. This makes it a useful tool for studying the role of these enzymes in various biological processes. This compound has also been shown to have low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 4-[methyl(methylsulfonyl)amino]-N-[2-(phenylsulfanyl)phenyl]benzamide. One area of research is the development of more potent and selective inhibitors of HDACs and other enzymes targeted by this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and neurological disorders. Furthermore, the development of new formulations and delivery methods for this compound could improve its solubility and bioavailability in vivo. Overall, the study of this compound has the potential to lead to the development of new treatments for a wide range of diseases.

Synthesis Methods

The synthesis of 4-[methyl(methylsulfonyl)amino]-N-[2-(phenylsulfanyl)phenyl]benzamide involves a multistep process that starts with the reaction of 4-chloro-N-(2-phenylsulfanylphenyl)benzamide with methylsulfonyl chloride in the presence of a base to form 4-chloro-N-(2-(methylsulfonyl)phenylsulfanyl)benzamide. This intermediate is then reacted with methylamine to form 4-(methyl(methylsulfonyl)amino)-N-(2-(phenylsulfanyl)phenyl)benzamide. The final product is obtained after purification by column chromatography.

Scientific Research Applications

4-[methyl(methylsulfonyl)amino]-N-[2-(phenylsulfanyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been reported to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

Properties

Molecular Formula

C21H20N2O3S2

Molecular Weight

412.5 g/mol

IUPAC Name

4-[methyl(methylsulfonyl)amino]-N-(2-phenylsulfanylphenyl)benzamide

InChI

InChI=1S/C21H20N2O3S2/c1-23(28(2,25)26)17-14-12-16(13-15-17)21(24)22-19-10-6-7-11-20(19)27-18-8-4-3-5-9-18/h3-15H,1-2H3,(H,22,24)

InChI Key

GBLAPOQEXXBLDN-UHFFFAOYSA-N

SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3)S(=O)(=O)C

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

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